Stereoselective Potency: CDP-840 vs. Its (S)-Enantiomer CT1731
CDP-840 exhibits pronounced stereoselectivity, with its (R)-enantiomer form being 10-50 times more potent against all tested PDE4 isoforms compared to its (S)-enantiomer CT1731 [1]. Both enantiomers display negligible activity (IC50 > 100 µM) against PDE1, PDE2, PDE3, and PDE5, confirming that the activity resides specifically within the (R)-configuration [1].
| Evidence Dimension | Inhibitory potency against PDE4 isoforms (IC50 range) |
|---|---|
| Target Compound Data | 4-45 nM (CDP-840, (R)-enantiomer) |
| Comparator Or Baseline | 10-50x less active (CT1731, (S)-enantiomer) |
| Quantified Difference | 10-50 fold potency difference |
| Conditions | PDE4 extracted from tissues or recombinant PDE4 isoforms expressed in yeast |
Why This Matters
Procurement of the correct (R)-enantiomer is critical as the (S)-enantiomer CT1731 is functionally inactive at comparable concentrations.
- [1] Hughes B, et al. The inhibition of antigen-induced eosinophilia and bronchoconstriction by CDP840, a novel stereo-selective inhibitor of phosphodiesterase type 4. Br J Pharmacol. 1996;118(5):1183-1191. View Source
